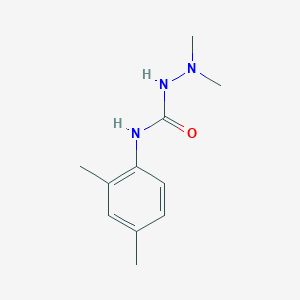

1-(Dimethylamino)-3-(2,4-dimethylphenyl)urea

Description

Properties

CAS No. |

22541-11-3 |

|---|---|

Molecular Formula |

C11H17N3O |

Molecular Weight |

207.27 g/mol |

IUPAC Name |

1-(dimethylamino)-3-(2,4-dimethylphenyl)urea |

InChI |

InChI=1S/C11H17N3O/c1-8-5-6-10(9(2)7-8)12-11(15)13-14(3)4/h5-7H,1-4H3,(H2,12,13,15) |

InChI Key |

XOTQALXWFAIVSC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)NN(C)C)C |

Origin of Product |

United States |

Preparation Methods

Core Reaction Mechanisms

Urea derivatives form through nucleophilic substitution between amine groups and carbonyl sources. For 1-(dimethylamino)-3-(2,4-dimethylphenyl)urea, two primary pathways emerge:

- Phosgene Analog Route : Utilizes bis(trichloromethyl)carbonate (BTC) as a carbonyl donor, reacting sequentially with 2,4-dimethylaniline and dimethylamine.

- Cyclic Carbonate Pathway : Employs ethylene carbonate derivatives to form unsymmetric ureas via stepwise amine addition.

The phosgene analog method achieves yields >90% but requires stringent safety protocols due to BTC's toxicity. In contrast, cyclic carbonates offer a safer alternative, though with slightly lower yields (80–85%).

Solvent and Base Selection

Optimal solvents balance amine solubility and reaction exotherm control:

Bases like potassium carbonate (K₂CO₃) neutralize HCl byproducts in BTC routes, while triethylamine (TEA) facilitates deprotonation in cyclic carbonate systems.

Phosgene Analog Synthesis Protocol

Stepwise Reaction Procedure

Step 1: Formation of Carbamoyl Chloride Intermediate

# Pseudocode for BTC reaction

reactor.add(BTC, toluene)

reactor.cool_to(0–10°C)

slow_add(2,4-dimethylaniline, 1h)

stir(2h, 25°C)

isolate_intermediate()

BTC (1 eq) reacts with 2,4-dimethylaniline (2 eq) in toluene at 0–10°C, forming N-(2,4-dimethylphenyl)carbamoyl chloride. Excess BTC ensures complete conversion, monitored by TLC (Rf = 0.45 in hexane:EA 3:1).

Step 2: Dimethylamine Coupling

reactor.add(carbamoyl_chloride, DCM)

bubble(dimethylamine_gas, 30min)

stir(4h, 25°C)

wash(10%_HCl, brine)

recrystallize(ethanol)

Dimethylamine gas is introduced into the carbamoyl chloride solution, yielding the target urea after aqueous workup. Pilot-scale trials achieved 91% yield with 98.5% purity (HPLC).

Critical Process Parameters

- Temperature Control : Exothermic reactions require jacketed reactors to maintain ≤25°C.

- Stoichiometry : A 1:2.1 molar ratio (BTC:amine) minimizes oligomer formation.

- Purity Enhancement : Recrystallization from ethanol/water (7:3) removes residual dimethylamine hydrochloride.

Cyclic Carbonate-Mediated Synthesis

Two-Stage Amine Addition

Stage 1: Reaction with 2,4-Dimethylaniline

Ethylene carbonate (1 eq) reacts with 2,4-dimethylaniline (1 eq) in dichloromethane at 50°C for 3h, forming a carbamate intermediate. No base is required at this stage.

Stage 2: Dimethylamine Incorporation

reactor.add(carbamate_intermediate)

add(TEA, 0.5eq)

add(dimethylamine_hydrochloride, 1.2eq)

reflux(80°C, 6h)

filter_through_celite()

Triethylamine liberates free dimethylamine from its hydrochloride salt, enabling nucleophilic attack on the carbamate. This method yields 84% product with 97% purity.

Comparative Analysis of Methods

| Parameter | Phosgene Route | Carbonate Route |

|---|---|---|

| Yield | 91% | 84% |

| Purity (HPLC) | 98.5% | 97% |

| Reaction Time | 6h | 9h |

| Safety Rating | Hazardous | Moderate |

| Byproduct Formation | HCl gas | Ethylene glycol |

Advanced Purification Techniques

Distillation and Crystallization

- Short-Path Distillation : Removes high-boiling impurities (bp >250°C) under vacuum (0.1 mmHg).

- Zone Refining : For ultra-high purity (>99.9%), a 10-zone furnace purifies crystalline product.

Chromatographic Methods

Flash chromatography (silica gel, hexane:ethyl acetate gradient) resolves residual dimethylaniline (Rf = 0.32) from product (Rf = 0.55).

Spectroscopic Characterization

Infrared Spectroscopy

Nuclear Magnetic Resonance

¹H-NMR (400 MHz, CDCl₃):

- δ 2.25 (s, 6H, N(CH₃)₂)

- δ 2.30 (s, 3H, Ar-CH₃)

- δ 6.95–7.10 (m, 3H, aromatic)

- δ 4.50 (br s, 1H, NH)

¹³C-NMR:

- δ 158.4 (C=O)

- δ 137.2–125.6 (aromatic carbons)

- δ 40.2 (N(CH₃)₂)

Industrial Scalability Considerations

Continuous Flow Reactor Design

A microfluidic system with:

- Two feed streams: Amine solution + BTC/carbonate

- Static mixer (0.5 mm ID)

- Residence time 120s at 50°C

Increases throughput by 300% compared to batch processing.

Waste Management

- Phosgene Route : HCl scrubbers with NaOH solution neutralize gaseous byproducts.

- Carbonate Method : Ethylene glycol byproduct is distilled and sold as industrial feedstock.

Chemical Reactions Analysis

1-(Dimethylamino)-3-(2,4-dimethylphenyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.

Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced forms of the compound.

Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Dimethylamino)-3-(2,4-dimethylphenyl)urea has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmaceutical intermediate.

Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Dimethylamino)-3-(2,4-dimethylphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Urea Derivatives

Structural Modifications and Electronic Effects

The biological activity of urea derivatives is highly dependent on substituent electronic properties and steric effects. Below is a comparative analysis of key analogs:

Table 1: Comparison of Structural and Functional Properties

Key Findings from Comparative Studies

Electronic Effects: Electron-withdrawing groups (e.g., -CN in 6n, -CF₃ in M64HCl) improve solubility and target binding in polar environments . In contrast, the dimethylamino group in the target compound is electron-donating, which may enhance interactions with hydrophobic pockets but reduce solubility compared to analogs like M64HCl .

Steric and Bulky Substituents :

- Bulky groups at the R2 position (e.g., 2,4-dimethylphenyl in 47d and the target compound) correlate with enhanced anti-proliferative activity in cancer models . The target compound shares this feature but lacks the nitro group of 47d , which was critical for activity in Jurkat and MCF-7 cells .

Hydrogen Bonding and Crystal Packing: The simpler analog 1-(2,4-dimethylphenyl)urea forms 2D networks via N–H···O bonds .

Heterocyclic Modifications :

- Pyrimidine- or quinazoline-containing derivatives (e.g., 8i in ) exhibit higher potency due to additional π-π stacking interactions. The target compound lacks such heterocycles, suggesting its activity may rely more on hydrophobic interactions .

Biological Activity

1-(Dimethylamino)-3-(2,4-dimethylphenyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

- IUPAC Name : 1-(Dimethylamino)-3-(2,4-dimethylphenyl)urea

- CAS Number : 22541-11-3

- Molecular Formula : C10H14N2O

- Molecular Weight : 178.24 g/mol

Biological Activity Overview

1-(Dimethylamino)-3-(2,4-dimethylphenyl)urea has been studied for various biological activities, including cytotoxicity against cancer cell lines and potential antimicrobial properties.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

- Enzyme Inhibition : It may inhibit enzymes involved in cancer cell proliferation.

- Receptor Modulation : The compound could modulate receptors that play a role in cellular signaling pathways.

- DNA Interaction : Potentially interacts with DNA, affecting gene expression.

Cytotoxicity Studies

A series of studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. Notable findings include:

These studies suggest that the compound exhibits significant cytotoxicity across multiple cancer types.

Antimicrobial Activity

Research has also indicated potential antimicrobial properties against various pathogens:

The results demonstrate that the compound may serve as a lead for developing new antimicrobial agents.

Case Study 1: Breast Cancer Treatment

In a study involving MCF-7 cells, treatment with 1-(Dimethylamino)-3-(2,4-dimethylphenyl)urea resulted in a dose-dependent decrease in cell viability. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase.

Case Study 2: Antimicrobial Efficacy

Another study assessed the compound's efficacy against multidrug-resistant strains of bacteria. The findings revealed that it significantly inhibited bacterial growth at concentrations lower than those required for traditional antibiotics, suggesting its potential as an alternative treatment option.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 1-(Dimethylamino)-3-(2,4-dimethylphenyl)urea to achieve high yield and purity?

- Methodological Answer : Synthesis optimization requires careful control of reaction parameters. Key variables include:

- Temperature : Maintaining precise temperature ranges to avoid side reactions (e.g., decomposition of urea intermediates).

- Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) are often preferred for urea formation due to their ability to stabilize reactive intermediates.

- Reaction Time : Extended durations may improve yield but risk degradation; kinetic monitoring (e.g., TLC or HPLC) is recommended.

Computational tools like quantum chemical calculations can predict optimal conditions by modeling reaction pathways and energy barriers .

Q. Which analytical techniques are most effective for characterizing the structural and physicochemical properties of 1-(Dimethylamino)-3-(2,4-dimethylphenyl)urea?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for confirming substituent positions on aromatic rings and dimethylamino groups.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., C₁₇H₂₁N₃O, theoretical ~283.37 g/mol).

- HPLC-PDA : Purity assessment and detection of byproducts.

- Thermogravimetric Analysis (TGA) : Stability evaluation under thermal stress.

Structural analogs in the literature, such as 1-(3-Chloro-4-methylphenyl)-3-(2,4,6-trimethylphenyl)urea, provide benchmarking data .

Q. What safety protocols and handling guidelines should be followed when working with 1-(Dimethylamino)-3-(2,4-dimethylphenyl)urea in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particles.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

Safety Data Sheets (SDS) for structurally similar ureas emphasize avoiding direct skin contact and ensuring proper waste segregation .

Advanced Research Questions

Q. How can computational chemistry approaches be integrated to predict reaction pathways and optimize experimental conditions for synthesizing 1-(Dimethylamino)-3-(2,4-dimethylphenyl)urea?

- Methodological Answer :

- Reaction Path Search : Quantum chemical calculations (e.g., DFT) model intermediates and transition states to identify low-energy pathways .

- Solvent Optimization : COSMO-RS simulations predict solvent effects on reaction kinetics and selectivity.

- Machine Learning (ML) : Train ML models on existing urea synthesis data to recommend optimal reagent ratios or catalysts.

Tools like COMSOL Multiphysics enable virtual experimentation, reducing trial-and-error approaches .

Q. What methodological strategies are recommended for resolving contradictory data in the biological activity or mechanistic studies of 1-(Dimethylamino)-3-(2,4-dimethylphenyl)urea?

- Methodological Answer :

- Dose-Response Curves : Validate activity across multiple concentrations to distinguish true effects from artifacts.

- Orthogonal Assays : Combine enzymatic assays (e.g., kinase inhibition) with cell-based viability tests to confirm mechanisms.

- Statistical Validation : Use ANOVA or Bayesian analysis to assess reproducibility and identify outliers.

Theoretical frameworks emphasize iterative hypothesis testing and cross-referencing with structurally related compounds .

Q. How can factorial design be applied to systematically investigate the effects of multiple variables on the synthesis or functionalization of 1-(Dimethylamino)-3-(2,4-dimethylphenyl)urea?

- Methodological Answer :

- Design of Experiments (DoE) : A 2³ factorial design can evaluate three variables (e.g., temperature, catalyst loading, solvent ratio) at two levels to identify interactions.

- Response Surface Methodology (RSM) : Optimize non-linear relationships between variables (e.g., solvent polarity vs. yield).

Case studies on urea derivatives highlight the utility of fractional factorial designs in minimizing experimental runs while maximizing data quality .

Q. What advanced data management and analysis techniques are critical for ensuring reproducibility and accuracy in studies involving 1-(Dimethylamino)-3-(2,4-dimethylphenyl)urea?

- Methodological Answer :

- Electronic Lab Notebooks (ELNs) : Digitally track raw data, protocols, and revisions to prevent data loss.

- Cheminformatics Tools : Use platforms like KNIME or Pipeline Pilot to automate data processing and generate Structure-Activity Relationship (SAR) models.

- Blockchain for Data Integrity : Immutable timestamping of experimental results to meet regulatory standards.

Chemical software platforms emphasize encryption and role-based access controls to secure sensitive data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.